11|A-Hydroxy-STS 557
CAS No.: 86153-39-1
Cat. No.: VC0195090
Molecular Formula: C20H25NO3
Molecular Weight: 327.43
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86153-39-1 |
|---|---|
| Molecular Formula | C20H25NO3 |
| Molecular Weight | 327.43 |
| IUPAC Name | 2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
| Standard InChI | InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1 |
| SMILES | CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O |
| Appearance | Off-White to Orange Solid |
| Melting Point | 96-108°C |
Introduction
Chemical Identity and Structure
11β-Hydroxy-STS 557, scientifically identified as 17α-cyanomethyl-11β,17-dihydroxy-4,9-estradien-3-one, is a metabolite formed through the hydroxylation of dienogest at the 11-beta position . The compound is registered under CAS number 86153-39-1 and possesses the molecular formula C20H25NO3 with a molecular weight of 327.42 . Alternative names include 11β-Hydroxy Dienogest, STS 749, and (11,17-dihydroxy-3-oxoestra-4,9-dien-17α-yl)acetonitrile . The IUPAC nomenclature describes it as 2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile.
The chemical structure features a steroid backbone with distinctive functional groups that contribute to its biological activity:
-
A 4,9-diene configuration in the steroid nucleus
-
Hydroxyl groups at positions 11β and 17
-
A cyanomethyl group at position 17α
-
A ketone group at position 3
Metabolic Pathways and Biotransformation
11β-Hydroxy-STS 557 represents one of the principal metabolic pathways for dienogest in mammalian systems. Research has identified it as a significant urinary metabolite following oral administration of 14α,15α-tritium labeled dienogest to dogs and rats . The metabolic conversion occurs predominantly through hepatic enzymatic systems.
The biotransformation of STS 557 (dienogest) involves several pathways, with 11β-hydroxylation being a major route. Additional metabolism pathways identified in research include:
This comprehensive metabolic profile demonstrates the complexity of dienogest biotransformation in vivo, with 11β-hydroxylation representing a significant metabolic pathway.
The identification and characterization of 11β-Hydroxy-STS 557 have been achieved through various analytical techniques. In early studies, the compound was isolated from urine samples and characterized by comparison with synthesized reference compounds . Mass spectrometry has played a crucial role in confirming its structure.
Modern analytical methods for steroid hormones and their metabolites, including 11β-Hydroxy-STS 557, employ sophisticated techniques:
-
High-resolution mass spectrometry (HRMS) with hybrid quadrupole time of flight (QTOF) instrumentation
-
Electrospray ionization (ESI) in both positive and negative polarization modes
-
Liquid chromatography for analyte separation
-
Automated peak-picking and alignment procedures using specialized software packages
These methods allow for sensitive detection and quantification of 11β-Hydroxy-STS 557 in biological matrices and environmental samples, supporting both pharmacological research and environmental monitoring.
Clinical Relevance and Therapeutic Implications
Understanding the metabolism of dienogest to 11β-Hydroxy-STS 557 has important implications for clinical applications. Dienogest is widely used in the treatment of endometriosis, with significant efficacy in reducing disease recurrence and pain symptoms .
A meta-analysis examining dienogest therapy after endometriosis surgery found that:
-
Dienogest significantly reduced cyst recurrence compared to placebo (p < 0.0001)
-
Patients treated with dienogest showed greater reduction in pain at 6 months compared to placebo
-
Compared to GnRH agonists, dienogest showed similar efficacy in decreasing recurrence rates but with a different side effect profile
Future Research Directions
Several important areas for future research on 11β-Hydroxy-STS 557 can be identified:
-
Detailed pharmacokinetic studies to determine the formation rate and elimination of 11β-Hydroxy-STS 557 in humans
-
Investigation of the biological activity of 11β-Hydroxy-STS 557 compared to the parent compound
-
Development of sensitive analytical methods specifically for detecting and quantifying 11β-Hydroxy-STS 557 in biological samples
-
Environmental monitoring to assess the presence and fate of 11β-Hydroxy-STS 557 in aquatic systems
-
Structure-activity relationship studies to understand how 11β-hydroxylation affects receptor binding and biological responses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume